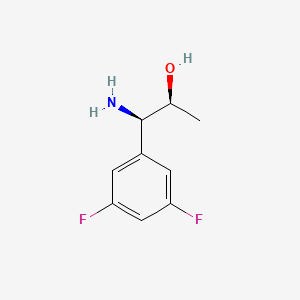
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is a chiral compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, along with a difluorophenyl group. The stereochemistry of the compound is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol can be achieved through several methods, including asymmetric hydrogenation and chiral epoxidation. One common approach involves the reduction of a precursor compound using chiral catalysts. For example, the reduction of an indanone derivative with sodium borohydride followed by chiral epoxidation using (R,R)-Jacobsen’s catalyst can yield the desired chiral amino alcohol .
Industrial Production Methods
Industrial production of chiral amino alcohols often involves the use of chiral metal catalysts to ensure high enantioselectivity. Asymmetric hydrogenation and epoxidation are widely used techniques in the pharmaceutical industry to produce enantiomerically pure compounds. The use of chiral catalysts such as DuPHOS Rh-catalyst and Noyori’s Ru-catalyst is common in large-scale production .
化学反应分析
Types of Reactions
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols or ethers.
科学研究应用
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or activating their function. The difluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
- (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol is similar to other chiral amino alcohols, such as (1R,2S)-1-amino-1-phenylpropan-2-ol and (1R,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol.
- These compounds share similar structural features, including the presence of an amino group, a hydroxyl group, and a phenyl or substituted phenyl group.
Uniqueness
- The presence of the difluorophenyl group in this compound distinguishes it from other similar compounds. The fluorine atoms can influence the compound’s electronic properties, reactivity, and binding interactions, making it unique in its chemical behavior and potential applications.
属性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
InChI 键 |
XXGCRGHBFCLCCM-CDUCUWFYSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O |
规范 SMILES |
CC(C(C1=CC(=CC(=C1)F)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B13049081.png)
![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)


![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)
![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)


![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)

![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)
